N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid
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Overview
Description
(2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid: is a complex organic compound that features both an amino group and a hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid typically involves the condensation of 2-hydroxybenzaldehyde with an amino acid derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid: has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the amino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2-Hydroxybenzylidene)amino]butanedioic acid
- (2S)-2-[(2-Hydroxybenzylidene)amino]hexanedioic acid
Comparison
- (2S)-2-[(2-Hydroxybenzylidene)amino]pentanedioic acid is unique due to its specific chain length and the presence of both hydroxybenzylidene and amino groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
63598-00-5 |
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Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyphenyl)methylideneamino]pentanedioic acid |
InChI |
InChI=1S/C12H13NO5/c14-10-4-2-1-3-8(10)7-13-9(12(17)18)5-6-11(15)16/h1-4,7,9,14H,5-6H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChI Key |
LFSALEHGHQSLTQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=N[C@@H](CCC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(CCC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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